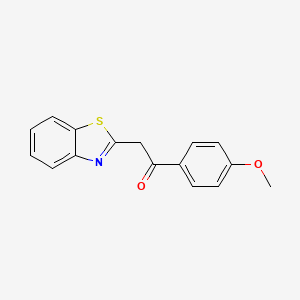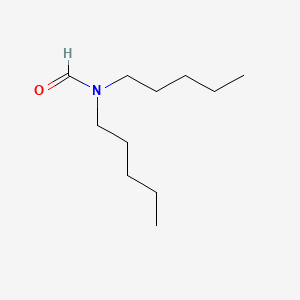
N,N-dipentylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N,N-dipentyl- is an organic compound belonging to the class of formamides It is characterized by the presence of two pentyl groups attached to the nitrogen atom of the formamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N,N-dipentyl- can be synthesized through the reaction of formic acid with N,N-dipentylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds as follows:
HCOOH+N,N-dipentylamine→Formamide, N,N-dipentyl-+H2O
Industrial Production Methods
In industrial settings, the production of formamide, N,N-dipentyl- can be achieved through the carbonylation of N,N-dipentylamine using carbon monoxide in the presence of a catalyst such as palladium or rhodium. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Formamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted formamides or other derivatives.
Scientific Research Applications
Formamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical processes and as a stabilizer for nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of formamide, N,N-dipentyl- involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-Diethylformamide: Another formamide derivative with comparable reactivity.
N,N-Dibutylformamide: Shares similar structural features and applications.
Uniqueness
Formamide, N,N-dipentyl- is unique due to the presence of two pentyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications where other formamides may not be as effective.
Properties
CAS No. |
26598-27-6 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dipentylformamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
OWHSZQHZBUQBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


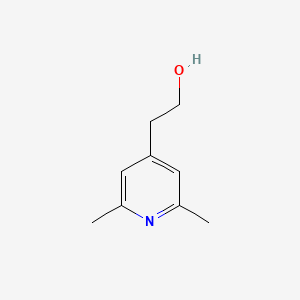
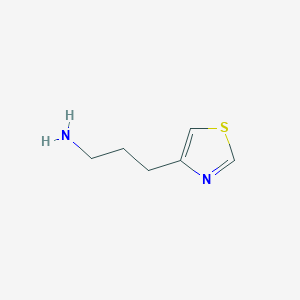
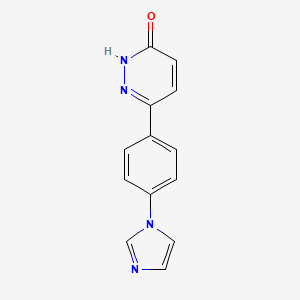

![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)


![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
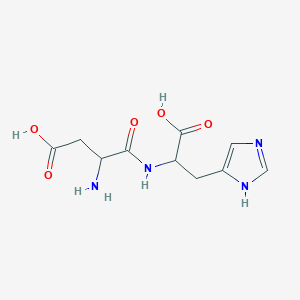
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)
